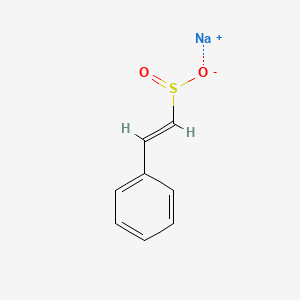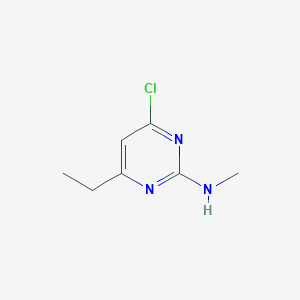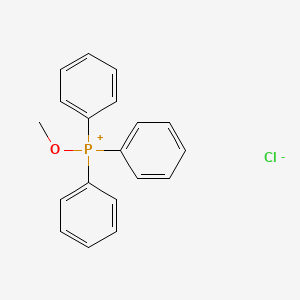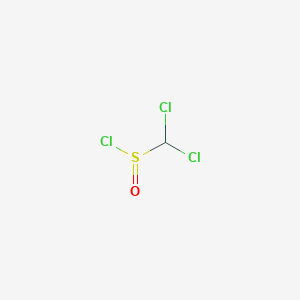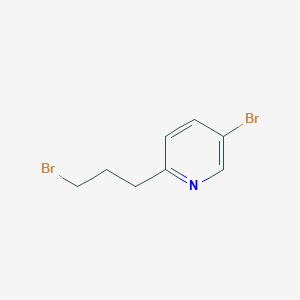
5-Bromo-2-(3-bromopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-bromopropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 3-bromopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-bromopropyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-(3-propyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(3-propyl)pyridine.
Scientific Research Applications
5-Bromo-2-(3-bromopropyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-bromopropyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3-chloropropyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-fluoropropyl)pyridine: Similar structure but with a fluorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-iodopropyl)pyridine: Similar structure but with an iodine atom instead of a bromine atom at the 3-position of the propyl group.
Uniqueness
5-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. The bromine atoms can participate in halogen bonding, making the compound a valuable tool in medicinal chemistry and material science. Additionally, the compound’s specific substitution pattern allows for selective functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
5-bromo-2-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-5-1-2-8-4-3-7(10)6-11-8/h3-4,6H,1-2,5H2 |
InChI Key |
GFCQLZADDKPHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)

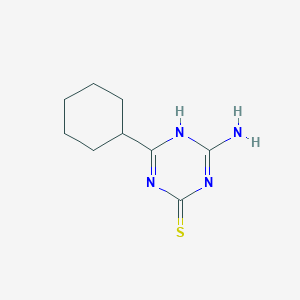


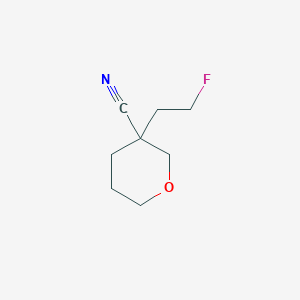
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)

